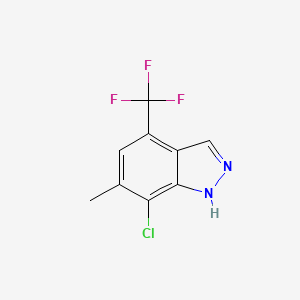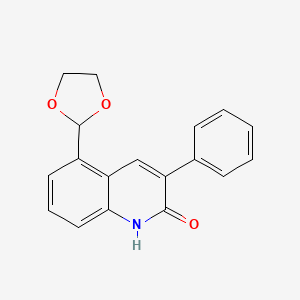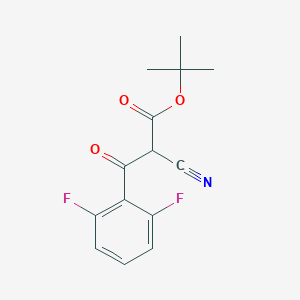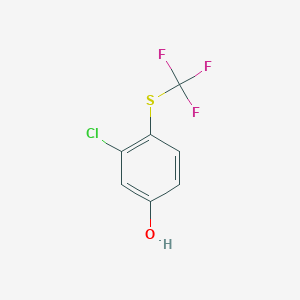
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole, or 7-CMTI, is an indazole-based compound with potential applications in scientific research and laboratory experiments. This compound is a derivative of indazole, a heterocyclic compound with three nitrogen atoms in its ring structure, and is characterized by its chloro, methyl, and trifluoromethyl substituents. 7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications.
Wissenschaftliche Forschungsanwendungen
7-CMTI has been studied extensively in recent years due to its potential therapeutic, biological, and pharmacological applications. In particular, 7-CMTI has been investigated as a potential anti-inflammatory and anti-tumor agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi. Additionally, 7-CMTI has been studied for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of 7-CMTI is still being studied, but it is believed to involve the inhibition of several key enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). It is also believed to interfere with the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
7-CMTI has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in several animal models, including rats and mice. In addition, 7-CMTI has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the activity of certain enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Additionally, 7-CMTI has been shown to have neuroprotective effects and to reduce the levels of certain pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-CMTI in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has been shown to have several potential therapeutic, biological, and pharmacological applications. Additionally, 7-CMTI has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. However, there are some limitations to its use in laboratory experiments. For example, 7-CMTI has been shown to be toxic at high concentrations, and it has been associated with some side effects, including nausea, dizziness, and headache.
Zukünftige Richtungen
There are several potential future directions for 7-CMTI. It could be further studied for its potential therapeutic, biological, and pharmacological applications. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Additionally, 7-CMTI could be further studied for its potential to inhibit the growth of certain bacteria and fungi, as well as for its potential to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent. Finally, 7-CMTI could be further studied for its potential to be used in combination with other compounds or drugs to enhance its therapeutic effects.
Synthesemethoden
7-CMTI can be synthesized through several methods, including the Scholl reaction, the Vilsmeier-Haack reaction, and the Wurtz-Fittig reaction. The Scholl reaction is a palladium-catalyzed coupling reaction that involves the reaction of an organohalide and an aryl halide. The Vilsmeier-Haack reaction is a reaction that involves the reaction of an amine and an aldehyde to form an imine, which is then converted into an amide. The Wurtz-Fittig reaction is a coupling reaction that involves the reaction of an alkyl halide with an aryl halide.
Eigenschaften
IUPAC Name |
7-chloro-6-methyl-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c1-4-2-6(9(11,12)13)5-3-14-15-8(5)7(4)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIZULXIZHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)


![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)

![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)


